molecular formula C19H14ClN3O2S B11607471 (5Z)-2-(3-chloro-2-methylanilino)-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one

(5Z)-2-(3-chloro-2-methylanilino)-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one

Cat. No.: B11607471
M. Wt: 383.9 g/mol
InChI Key: YXZPZHCYOXRXFM-NXVVXOECSA-N
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Description

3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a thiazolidine ring, an indole moiety, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3-chloro-2-methylaniline with a thiazolidine-4-one derivative under acidic conditions to form the intermediate imine. This intermediate is then cyclized to form the final product under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiazolidine derivatives.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2Z,5Z)-2-[(3-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
  • **3-[(2Z,5Z)-2-[(3-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The presence of the 3-chloro-2-methylphenyl group in 3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

(5Z)-2-(3-chloro-2-methylphenyl)imino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14ClN3O2S/c1-10-12(20)7-5-8-13(10)21-19-22-17(24)16(26-19)15-11-6-3-4-9-14(11)23(2)18(15)25/h3-9H,1-2H3,(H,21,22,24)/b16-15-

InChI Key

YXZPZHCYOXRXFM-NXVVXOECSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/S2

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=C3C4=CC=CC=C4N(C3=O)C)S2

Origin of Product

United States

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